Ácido aspártico y derivados
Aspartic acid is a naturally occurring amino acid with a strong polar nature, characterized by its two carboxyl groups (-COOH). This dual functionality makes aspartic acid highly versatile in various applications. Derivatives of aspartic acid are compounds derived from it through chemical modification, which can significantly alter their properties and broaden their potential uses.
Common derivatives include esters, amides, and salts, each with unique characteristics that enhance its applicability in pharmaceuticals, cosmetics, and food additives. For instance, aspartame, a well-known sweetener, is an ester derivative of aspartic acid, offering a safe and effective alternative to traditional sugar.
In the pharmaceutical industry, aspartic acid derivatives are used in drug development due to their ability to influence pharmacokinetics and improve solubility. In cosmetics, they can act as preservatives or serve as emulsifiers. As part of food additives, these derivatives contribute to improving taste profiles without altering nutritional content significantly.
Overall, aspartic acid and its derivatives play a crucial role in multiple sectors due to their adaptability and functional properties.

Estructura | Nombre químico | CAS | MF |
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D-Aspartic acid | 1783-96-6 | C4H7NO4 |
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H-Asp-NH2 | 28057-52-5 | C4H8N2O3 |
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(S)-2-Formamidosuccinic acid | 19427-28-2 | C5H7NO5 |
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(2s)-2-[(2-hydroxybenzoyl)amino]butanedioic Acid | 56145-94-9 | C11H11NO6 |
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N-{(2R)-2-[(2-amino-2-oxoethyl)amino]-2-carboxyethyl}-L-aspartic acid | 7611-43-0 | C9H15N3O7 |
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2-{[2-({1-carboxy-4-[(diaminomethylidene)amino]-3-hydroxybutyl}amino)ethyl]amino}butanedioic acid (non-preferred name) | 91386-17-3 | C12H23N5O7 |
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L-Aspartic-2,3-t2 acid | 73024-86-9 | C4H7NO4 |
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N-(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl-L-aspartic Acid (~98%) | 177715-70-7 | C14H15NO7 |
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Isoasparagine; (±)-form | 2799-13-5 | C4H8N2O3 |
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Aspartic acid, hydroxy-(6CI,7CI) | 90625-36-8 | C4H7NO5 |
Literatura relevante
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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